8-Bromoquinolin-4(1H)-one

Antimicrobial Resistance Quorum Sensing Bacterial Virulence

Research pain point: Accessing 8-substituted quinolones requires a regiospecific brominated precursor; unsubstituted or 6-bromo analogs fail in Suzuki-Miyaura couplings. Solution: 8-Bromoquinolin-4(1H)-one (CAS 949507-29-3), a validated intermediate for 8-aryl/heteroaryl quinolone libraries. • Synthetic handle: Enables C8 diversification via Suzuki-Miyaura (validated for DNA-PK inhibitors, IC50 low nM) • Pharmacologically relevant: 8-Bromo substitution enhances antiproliferative activity (Hep G2/KB lines) vs regioisomers • Supply: ≥98% purity, available for SAR campaigns targeting kinases or quorum sensing disruption

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 949507-29-3
Cat. No. B1280202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinolin-4(1H)-one
CAS949507-29-3
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=CC2=O
InChIInChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
InChIKeyHLALMUWUZUGIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinolin-4(1H)-one Baseline Overview


8-Bromoquinolin-4(1H)-one (CAS 949507-29-3; synonym 4-hydroxy-8-bromoquinoline) is a brominated quinolin-4-one heterocycle with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . It features a bromine substituent at the C8 position and a keto-enol tautomeric system at C4, existing predominantly as the 4-oxo form in solution [1]. This compound serves as a versatile intermediate for synthesizing 8-substituted quinoline derivatives via cross-coupling reactions [2] and is a privileged scaffold in medicinal chemistry programs targeting kinases [3], quorum sensing pathways [4], and anticancer agents [5]. Its commercial availability at purities ≥98% from multiple suppliers positions it as an accessible entry point for structure-activity relationship (SAR) exploration of the 8-position of the quinoline core.

Synthetic diversification via cross-coupling at C8 position
Position-specific SAR exploration for kinase and cell-model studies
Reported purity grade supports synthesis workflows

8-Bromoquinolin-4(1H)-one Positional Specificity


Substituting 8-bromoquinolin-4(1H)-one with unsubstituted quinolin-4(1H)-one or regioisomeric bromoquinolines (e.g., 6-bromo or 5-bromo analogs) is not chemically or biologically equivalent. The C8 bromine substituent is non-innocent: it is a critical determinant of both synthetic versatility and target engagement. In cross-coupling chemistry, the 8-bromo derivative enables Suzuki-Miyaura diversification to access 8-aryl/heteroaryl quinolones that are inaccessible from the 6-bromo or 5-bromo regioisomers [1]. In biological systems, SAR studies of 3-arylquinolin-4-ones explicitly demonstrate that halogen substitution at the 8-position—but not the 6-position—correlates with enhanced antiproliferative activity [2]. Similarly, in kinase inhibitor programs, 8-bromo substitution serves as a key vector for introducing diversity elements that modulate selectivity over off-target kinases [3]. Procurement of the unsubstituted parent or a regioisomeric bromoquinoline would foreclose these critical diversification pathways and alter the pharmacological profile, undermining the scientific validity of any downstream SAR campaign.

Regioisomeric 6-bromo or 5-bromo substitution alters diversification vector and may shift biological profile.
Unsubstituted quinolin-4(1H)-one lacks the C8 synthetic handle for cross-coupling.
Class-level SAR shows 8-halogen substitution may correlate with antiproliferative endpoint; 6-substitution reported to decrease activity.

8-Bromoquinolin-4(1H)-one Evidence Summary


Antimicrobial MIC vs. Standard Fluoroquinolones

Derivatives of 8-bromoquinolin-4(1H)-one exhibit potent antibacterial activity against clinically relevant pathogens, with minimum inhibitory concentration (MIC) values that are quantitatively superior to those of the standard antibiotic ciprofloxacin . In studies of brominated quinolin-4-ones, MIC values ranging from 1 µg/mL to 16 µg/mL were observed against Staphylococcus aureus and Klebsiella pneumoniae, which are lower than the MICs typically reported for ciprofloxacin against these strains under comparable assay conditions .

Antimicrobial MIC
Cross-study comparable
MIC 1–16 µg/mL (S. aureus, K. pneumoniae) vs ciprofloxacin (reported higher MICs under comparable conditions)
Reported lower MIC values in tested strains; supports antimicrobial screening context
In vitro broth microdilution; source-specific review advised
Antimicrobial Resistance Quorum Sensing Bacterial Virulence

Synthetic Access to DNA-PK Inhibitors

8-Bromoquinolin-4(1H)-one serves as the critical intermediate for synthesizing 8-substituted 2-morpholin-4-yl-quinolin-4-one DNA-PK inhibitors via Suzuki-Miyaura cross-coupling [1]. This synthetic route enables the generation of a library of 8-aryl and 8-heteroaryl derivatives. Without the 8-bromo substituent (i.e., using unsubstituted quinolin-4(1H)-one), this diversification step is impossible. The resulting 8-substituted inhibitors achieve IC50 values in the low nanomolar range against DNA-PK, with the pyridopyrimidinone and quinolinone scaffolds showing equipotent activity to previously reported chromen-4-one inhibitors [1].

DNA-PK Inhibitor Synthesis
Class-level inference
Suzuki-Miyaura coupling enables 8-aryl/heteroaryl quinolones; reported low nanomolar DNA-PK IC50 in derived inhibitors
Essential synthetic handle for DNA-PK inhibitor library access
Method dependent on 8-bromo intermediate; class-level evidence from Barbeau et al. 2007
DNA-Dependent Protein Kinase Suzuki-Miyaura Coupling Kinase Inhibitor Synthesis

Antiproliferative SAR: 8-Halogen Advantage

A systematic SAR study of 36 3-aryl-1H-quinolin-4-ones evaluated antiproliferative activity against Hep G2 and KB cancer cell lines [1]. The study found that compounds bearing a halogen atom (e.g., Br) at the 8-position and a methoxy group at the 3′-position exhibited remarkable cytotoxicity toward human cancer cell lines. In contrast, electron-withdrawing substituents at the 6-position significantly decreased antiproliferative activity [1].

Antiproliferative SAR
Class-level inference
8-halogen substitution: reported higher antiproliferative activity; 6-substitution: decreased activity (Hep G2, KB cell lines)
Position-specific trend in cell-model endpoint context
Qualitative SAR trend; validation in target cell line recommended
Anticancer EGFR Tyrosine Kinase Structure-Activity Relationship

Quorum Sensing Inhibition via Bromination

Bromination of quinolin-4(1H)-ones, including 8-bromo derivatives, has been investigated as a strategy to develop novel antibacterial agents that target quorum sensing and bacterial virulence rather than direct bacterial killing [1]. This approach aims to combat antibiotic resistance by attenuating pathogenicity without imposing strong selective pressure for resistance mutations. The reactivity of brominated quinolin-4-ones, such as 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one, enables further alkylation and functionalization to create focused libraries of quorum sensing modulators [1].

Quorum Sensing Inhibition
Supporting evidence
Brominated quinolin-4-one scaffold targets virulence attenuation via quorum sensing disruption
Supports anti-virulence strategy research; distinct from bactericidal agents
Library synthesis enabled by bromination; Zubkov et al. 2020
Quorum Sensing Inhibition Antibiotic Resistance Bacterial Virulence

8-Bromoquinolin-4(1H)-one Applications


DNA-PK Inhibitor Library Synthesis

Use 8-bromoquinolin-4(1H)-one as the key intermediate in Suzuki-Miyaura cross-coupling reactions to generate focused libraries of 8-substituted 2-morpholin-4-yl-quinolin-4-ones. This approach has been validated in the synthesis of potent DNA-PK inhibitors with IC50 values in the low nanomolar range [1]. The 8-bromo substituent is essential for this diversification; unsubstituted quinolin-4(1H)-one cannot undergo this transformation [1].

Antiproliferative Quinolone SAR Optimization

Employ 8-bromoquinolin-4(1H)-one as a starting material for synthesizing 3-arylquinolin-4-one analogs, leveraging the established SAR that 8-halogen substitution enhances antiproliferative activity against cancer cell lines such as Hep G2 and KB [1]. The 8-bromo group serves both as a pharmacophoric element and a synthetic handle for further functionalization.

Anti-Virulence Quorum Sensing Inhibitors

Utilize 8-bromoquinolin-4(1H)-one and its brominated derivatives as starting points for synthesizing compounds that disrupt bacterial quorum sensing pathways [1]. This application is particularly relevant for research targeting antibiotic-resistant pathogens, as anti-virulence strategies impose lower selective pressure for resistance compared to traditional bactericidal antibiotics [1].

Application
Selection Property
Validation Focus
DNA-PK inhibitor library synthesis
8-bromo synthetic handle for Suzuki coupling
Cross-coupling efficiency and product characterization
Antiproliferative SAR studies
Positional halogen effect on cell-model endpoints
Cell viability assay in cancer cell lines
Quorum sensing inhibitor research
Virulence-targeting brominated scaffold
Quorum sensing pathway assay endpoints

Technical Documentation Hub

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38 linked technical documents
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